3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCDEWGXQBLMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine
Retrosynthetic Analysis of the 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Scaffold
A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple strategic pathways for its construction. The primary disconnections involve breaking the bonds forming the fused bicyclic system, either in the pyrrole (B145914) or the pyridine (B92270) ring.
One logical approach is the disconnection of the pyrrole ring, which simplifies the target molecule to a substituted pyridine precursor. This strategy would involve the formation of the C2-C3 and N1-C7a bonds of the pyrrole ring in the forward synthesis. Key synthons for this approach would be a 2,3-disubstituted pyridine bearing appropriate functional groups to facilitate the annulation of the five-membered ring. For instance, a 2-amino-3-functionalized pyridine could serve as a versatile intermediate.
Alternatively, disconnection of the pyridine ring leads to a substituted pyrrole precursor. This approach would necessitate the construction of the pyridine ring onto a pre-existing pyrrole core. The key bond formations in the forward synthesis would be at the C4-C5 and N7-C7a positions of the pyridine ring. A 2,3-disubstituted pyrrole with functional groups amenable to pyridine ring synthesis, such as a 2-amino-3-acylpyrrole, would be a suitable starting point.
A third retrosynthetic strategy involves a convergent approach where both the pyrrole and pyridine rings are formed in a tandem or one-pot fashion from acyclic precursors. This would require careful selection of starting materials that contain all the necessary atoms for both rings and can undergo a cascade of reactions to form the fused system.
De Novo Synthesis Approaches to the Pyrrolo[3,2-b]pyridine Ring System
The de novo synthesis of the pyrrolo[3,2-b]pyridine ring system can be broadly categorized based on which ring is formed last or if both are formed concurrently.
Cyclization Reactions for Pyrrole Ring Formation
Building the pyrrole ring onto a pre-functionalized pyridine is a common and effective strategy. Several named reactions can be adapted for this purpose.
Fischer Indole (B1671886) Synthesis Analogue: A classic approach involves the reaction of a 2-hydrazinopyridine (B147025) derivative with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization and aromatization. While traditionally used for indoles, this methodology can be applied to the synthesis of azaindoles.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as the Larock indole synthesis, can be adapted. This would involve the palladium-catalyzed reaction of a 2-aminopyridine (B139424) with an appropriately substituted alkyne. Intramolecular cyclization of the resulting enamine intermediate would furnish the pyrrolo[3,2-b]pyridine core.
Intramolecular Cyclization of Substituted Pyridines: A 2-substituted pyridine bearing a side chain with a suitable leaving group can undergo intramolecular nucleophilic substitution by an adjacent amino or protected amino group to form the pyrrole ring.
| Reaction Type | Starting Materials | Key Features |
| Fischer Indole Analogue | 2-Hydrazinopyridine, Ketone/Aldehyde | Acid-catalyzed, versatile for substituted pyrroles |
| Larock Indole Analogue | 2-Aminopyridine, Alkyne | Palladium-catalyzed, good functional group tolerance |
| Intramolecular Cyclization | 2-Amino-3-(haloalkyl)pyridine | Base-mediated, forms the N1-C2 bond |
Cyclization Reactions for Pyridine Ring Formation
Constructing the pyridine ring onto a pyrrole template offers an alternative synthetic route.
Friedländer Annulation: This method involves the condensation of a 2-aminopyrrole-3-carbaldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile) in the presence of a base or acid catalyst.
Hantzsch Pyridine Synthesis Adaptation: While typically used for dihydropyridines, a modified Hantzsch synthesis could be envisioned. This would involve a multi-component reaction between a β-ketoester derived from a pyrrole, an aldehyde, and ammonia (B1221849) or an ammonia equivalent, followed by oxidation.
Metal-Catalyzed Cycloadditions: Transition metal-catalyzed [2+2+2] cycloaddition reactions of a pyrrole-derived diyne with a nitrile could potentially be employed to construct the pyridine ring.
| Reaction Type | Starting Materials | Key Features |
| Friedländer Annulation | 2-Aminopyrrole-3-carbaldehyde, Active Methylene Compound | Base or acid-catalyzed, direct formation of the pyridine ring |
| Hantzsch Pyridine Adaptation | Pyrrole-derived β-ketoester, Aldehyde, Ammonia | Multi-component, leads to a dihydropyridine (B1217469) intermediate |
| [2+2+2] Cycloaddition | Pyrrole-diyne, Nitrile | Transition-metal catalyzed, convergent approach |
Tandem Cyclization Strategies
Tandem or cascade reactions provide an elegant and efficient means to construct the pyrrolo[3,2-b]pyridine scaffold in a single synthetic operation from acyclic precursors. These strategies often rely on a sequence of intramolecular reactions triggered by a single event. For example, a carefully designed acyclic precursor containing all the necessary functionalities could undergo a sequence of cyclization and condensation reactions to form both rings in a domino fashion. Such strategies are highly desirable for their atom and step economy.
Strategies for Stereoselective Synthesis of this compound
Introducing a methyl group at the C3 position with control over its stereochemistry presents a significant synthetic challenge, particularly as this position is a stereocenter in the saturated 1H,2H,3H-pyrrolo[3,2-b]pyridine.
Asymmetric Catalysis: A powerful approach involves the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For instance, an asymmetric hydrogenation of a 3-methylene-pyrrolo[3,2-b]pyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) could afford the desired stereoisomer with high enantioselectivity.
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to introduce the stereocenter. For example, a chiral amino acid, such as L- or D-alanine, could serve as the source of the C3 methyl group and the adjacent nitrogen atom. The synthesis would then involve building the pyrrolopyridine scaffold around this chiral fragment.
Diastereoselective Reactions: If a chiral auxiliary is incorporated into the synthetic route, it can direct the stereochemical outcome of subsequent reactions. The auxiliary can then be removed at a later stage. For example, a chiral auxiliary attached to the nitrogen of the pyrrole ring could influence the facial selectivity of a methylation reaction at the C3 position.
| Strategy | Method | Key Considerations |
| Asymmetric Catalysis | Asymmetric hydrogenation of a prochiral precursor | Choice of catalyst and ligand is crucial for high enantioselectivity. |
| Chiral Pool Synthesis | Incorporation of a chiral building block (e.g., amino acid) | The stereochemistry is predetermined by the starting material. |
| Diastereoselective Reactions | Use of a chiral auxiliary | The auxiliary must be efficiently introduced and removed. |
Late-Stage Methylation and Functionalization of Pyrrolo[3,2-b]pyridine Precursors
Introducing the methyl group at a late stage of the synthesis can be advantageous, particularly for creating analogues for structure-activity relationship (SAR) studies.
Direct C-H Methylation: Recent advances in C-H activation chemistry offer the potential for direct methylation of the pyrrolo[3,2-b]pyridine core. This could involve transition metal-catalyzed reactions using a methylating agent such as methylboronic acid or a methyl radical precursor. The regioselectivity of such a reaction would be a critical factor.
Functionalization of a Precursor: A more traditional approach involves the introduction of a functional group at the C3 position that can be subsequently converted to a methyl group. For example, a carboxylic acid or ester at C3 could be reduced to a hydroxymethyl group, which can then be converted to a methyl group via a two-step process (e.g., tosylation followed by reduction with a hydride reagent).
Grignard or Organocuprate Addition: If a 3-keto-pyrrolo[3,2-b]pyridine precursor can be synthesized, the addition of a methyl Grignard reagent or a methylcuprate would install the methyl group. Subsequent dehydration and reduction would yield the desired product.
| Method | Reagents | Advantages |
| Direct C-H Methylation | Transition metal catalyst, Methylating agent | Atom and step economical. |
| Functional Group Interconversion | Hydride reducing agents, Tosyl chloride | Well-established and reliable methods. |
| Organometallic Addition | Methyl Grignard, Methylcuprate | Allows for the introduction of various alkyl groups. |
The development of synthetic routes for nitrogen-containing heterocyclic compounds, such as this compound, is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that are environmentally benign, economically viable, and highly efficient. The focus is on minimizing waste, reducing the use of hazardous substances, and maximizing the incorporation of starting materials into the final product. For a complex scaffold like a tetrahydropyrrolopyridine, this involves innovating at every step, from the choice of solvents and reagents to the catalytic systems employed.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry into the synthesis of pyrrolopyridine derivatives focuses on creating methodologies that are safer and more sustainable. This involves a shift from traditional synthetic methods that often rely on volatile organic compounds (VOCs) and stoichiometric reagents to cleaner alternatives like solvent-free reactions, advanced catalytic processes, and the use of renewable resources.
Eliminating solvents is a primary goal in green synthesis, as they constitute a significant portion of the waste generated in chemical processes. Solvent-free methods, including mechanochemistry (grinding) and solid-state reactions, offer substantial environmental benefits by reducing pollution, lowering costs, and simplifying product purification. researchgate.netekb.eg
For the synthesis of the pyrrolopyridine core, a plausible solvent-free approach could involve a multicomponent reaction (MCR). For instance, a modified Paal-Knorr or Hantzsch-type synthesis could be adapted to solvent-free conditions. The reaction of a suitable 1,4-dicarbonyl precursor with an aminopyridine derivative could be facilitated by grinding the reactants together, potentially with a solid acid catalyst like silica (B1680970) gel. researchgate.net Research on the synthesis of various pyrrole and pyridine derivatives has demonstrated the success of such techniques. ekb.eg For example, the synthesis of substituted pyridines has been effectively carried out under solvent-free conditions by reacting aldehydes, acetophenones, and ammonium (B1175870) acetate, achieving high yields. rsc.org
| Reaction Type | Reactants | Conditions | Advantage |
| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound, primary amine | Grinding, solid acid catalyst | Eliminates solvent waste, simplified workup |
| Multicomponent Pyridine Synthesis | Aldehyde, β-ketoester, ammonia source | Neat, mechanochemical mixing | High convergence, operational simplicity |
| Pyrrolopyridine Formation | Aminopyridine, dicarbonyl compound | Solid-state, thermal | Reduced environmental impact, high purity |
This interactive table summarizes potential solvent-free strategies applicable to the synthesis of the pyrrolopyridine scaffold.
Catalysis is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. The synthesis of this compound would likely involve two key catalytic steps: the formation of the aromatic pyrrolopyridine ring system, followed by the catalytic hydrogenation of the pyridine ring to yield the tetrahydro- derivative.
Catalytic Hydrogenation: The reduction of the pyridine moiety in a precursor like 3-methyl-1H-pyrrolo[3,2-b]pyridine is a critical step. Catalytic hydrogenation is the most atom-economical method for this transformation, utilizing hydrogen gas as a clean reductant and producing only water as a byproduct. Various heterogeneous and homogeneous catalysts have been developed for the hydrogenation of pyridines. asianpubs.org Catalysts based on platinum (e.g., PtO₂, Adams' catalyst), rhodium (e.g., Rh₂O₃), and iridium have shown high efficacy, often under mild conditions. asianpubs.orgliverpool.ac.ukrsc.org For example, PtO₂ has been used to hydrogenate substituted pyridines in glacial acetic acid at room temperature, while Rh₂O₃ has been effective under mild pressures of hydrogen gas. asianpubs.orgliverpool.ac.uk
| Catalyst | Conditions | Substrate Scope | Key Feature |
| Platinum(IV) oxide (PtO₂) | H₂ (50-70 bar), Acetic Acid, RT | Substituted Pyridines | Mild temperature, effective in protic solvent. asianpubs.org |
| Rhodium(III) oxide (Rh₂O₃) | H₂ (5 bar), TFE, 40 °C | Functionalized Pyridines | Low catalyst loading, mild conditions. liverpool.ac.uk |
| [Ir(cod)Cl]₂/Chiral Ligand | H₂ (3 bar) | Pyridinium (B92312) Salts | Enables asymmetric hydrogenation for chiral products. rsc.org |
This interactive table presents various catalytic systems for the hydrogenation of pyridine rings.
Atom Economy: Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. organic-chemistry.org Syntheses with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they minimize the formation of byproducts. Cascade reactions, where multiple bond-forming events occur in a single step, are particularly effective at maximizing atom economy. nih.govacs.org The synthesis of N-heterocycles via cascade reactions catalyzed by metals like palladium or titanium has been shown to be highly atom-economical. acs.org For the construction of the this compound skeleton, a strategy involving a cascade reaction to form the fused bicyclic system before reduction would be highly desirable from an atom economy perspective.
The principle of using sustainable reagents encourages the use of renewable feedstocks and less hazardous chemicals. For pyridine ring synthesis, there is growing interest in utilizing biomass-derived platform chemicals. acsgcipr.org Aldehydes, ketones, and ammonia, which are essential building blocks for classical pyridine syntheses like the Chichibabin reaction, can potentially be sourced from biorenewable feedstocks. rsc.orgacsgcipr.org For example, furfural, derived from C5 sugars, can be a precursor for molecules used in pyridine synthesis. acsgcipr.org
Furthermore, the use of reusable and benign catalysts aligns with this principle. Promoters like β-cyclodextrin, which can be used in aqueous media and recycled, offer a green alternative to traditional acid or base catalysts for the synthesis of related heterocycles like pyrrolo[2,3-d]pyrimidines. rsc.org Similarly, magnetic nanoparticles have been developed as recoverable catalysts for pyrrole synthesis, simplifying catalyst separation and reuse. researchgate.net Employing such catalytic systems in a potential synthesis of this compound would significantly enhance its sustainability profile.
Derivatization and Functionalization of the 3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine Nucleus
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the pyrrolo[3,2-b]pyridine scaffold. This control is achieved by leveraging the inherent electronic properties of the nucleus and by employing specific reaction conditions and directing groups.
The pyrrolo[3,2-b]pyridine system contains both an electron-rich pyrrole (B145914) moiety and an electron-deficient pyridine (B92270) moiety. Generally, the pyrrole ring is more susceptible to electrophilic aromatic substitution (EAS) than the pyridine ring. pearson.com In isolated pyrrole, electrophilic attack preferentially occurs at the C2 position due to the formation of a more stabilized carbocation intermediate with three resonance structures. aklectures.com Conversely, the pyridine ring undergoes electrophilic substitution under harsher conditions, typically at the C3 position, to avoid placing a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.com
For the fused pyrrolo[3,2-b]pyridine core, electrophilic attack is anticipated to occur predominantly on the electron-rich pyrrole ring. The regioselectivity between the available positions on the pyrrole ring (C2 and C3) is influenced by both electronic and steric factors. While C2 is often electronically favored in simple pyrroles, the substitution pattern of the fused system can direct the electrophile to other positions. For instance, pyridine-directed electrophilic aromatic borylation has been utilized in related pyrrolopyrrole systems to achieve functionalization.
| Reaction | Reagent/Conditions | Position of Substitution | Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-pyrrolo[3,2-b]pyridine derivative | N/A |
| Nitration | HNO₃/H₂SO₄ | C3 | 3-Nitro-pyrrolo[3,2-b]pyridine derivative | N/A |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C3 | 3-Acyl-pyrrolo[3,2-b]pyridine derivative | N/A |
The pyridine ring within the pyrrolo[3,2-b]pyridine nucleus is electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by a good leaving group at positions ortho or para to the ring nitrogen (C2, C4, and C6 in the context of the fused system). stackexchange.comquora.comvaia.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives the reaction. stackexchange.comnih.gov
Functionalization via SNAr typically involves the displacement of a halide or other suitable leaving group by a nucleophile, such as an amine, alkoxide, or thiol. This method is a cornerstone for introducing a wide range of functionalities onto the pyridine portion of the scaffold. For example, the amination of chloropyridines is a common strategy in medicinal chemistry. ntu.edu.sg
| Leaving Group Position | Nucleophile | Conditions | Product | Reference |
| C4-Chloro | Secondary Amine | Base, Heat | 4-Amino-pyrrolo[3,2-b]pyridine derivative | nih.gov |
| C6-Chloro | Benzylamine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 6-(Benzylamino)-pyrrolo[3,2-b]pyridine derivative | mdpi.com |
| C2-Methoxy | Piperidine | NaH, LiI, THF, 60 °C | 2-Piperidinyl-pyrrolo[3,2-b]pyridine derivative | ntu.edu.sg |
This table contains examples from related pyrrolopyridine systems to illustrate the potential of Nucleophilic Aromatic Substitution.
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org In the pyrrolo[3,2-b]pyridine system, the pyridine nitrogen can itself act as a DMG, directing metalation to the C7 position. Additionally, substituents on either ring can serve as DMGs.
The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles to introduce substituents with high regiocontrol. harvard.edu However, the metalation of pyridines can be complicated by competitive nucleophilic addition of the organometallic reagent to the ring. harvard.eduznaturforsch.com The choice of base, solvent, and temperature is therefore critical to achieving the desired outcome.
| Directing Group | Base | Position of Metalation | Electrophile | Product | Reference |
| Pyridine Nitrogen | n-BuLi/TMEDA | C7 | I₂ | 7-Iodo-pyrrolo[3,2-b]pyridine derivative | harvard.edu |
| OCONEt₂ | sec-BuLi/TMEDA | Ortho to DMG | Me₃SnCl | Ortho-stannylated derivative | harvard.edu |
| Methoxy | LDA | Ortho to Methoxy | CO₂ | Ortho-carboxylated derivative | znaturforsch.com |
This table illustrates the principles of Directed Ortho-Metalation on pyridine and related heterocycles.
Carbon-Carbon Bond Forming Reactions on the Core Structure
The formation of new carbon-carbon bonds is fundamental to the elaboration of the pyrrolo[3,2-b]pyridine core, enabling the attachment of aryl, alkyl, and alkynyl groups.
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. osi.lvresearchgate.net These reactions typically couple an organometallic reagent with an organic halide or triflate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid or ester with a halide. It is widely used due to the stability and low toxicity of the boron reagents. Chemoselective Suzuki coupling has been demonstrated on di-halogenated pyrrolopyridines, allowing for sequential functionalization. nih.gov For instance, a 2-iodo-4-chloropyrrolopyridine derivative underwent selective coupling at the more reactive C2 position. nih.gov
Heck Reaction: This reaction couples an alkene with an organic halide.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.
These methodologies require a pre-functionalized pyrrolo[3,2-b]pyridine, typically containing a bromine or iodine atom, which can be introduced via electrophilic halogenation or other methods.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 2-Iodo-4-chloro-pyrrolopyridine | Phenylboronic acid | XPhos Pd G2/XPhos | 2-Phenyl-4-chloro-pyrrolopyridine | nih.gov |
| Suzuki-Miyaura | 6-Bromo-pyrrolopyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-pyrrolopyridine | nih.gov |
| Buchwald-Hartwig | 6-Chloro-pyrrolopyrimidine | Pyridin-3-ylmethanamine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 6-(Pyridinylmethylamino)-pyrrolopyrimidine | mdpi.com |
This table provides examples of cross-coupling reactions on related pyrrolopyridine and pyrrolopyrimidine scaffolds.
Direct C-H activation has emerged as an increasingly important and atom-economical strategy for forming C-C and C-heteroatom bonds, avoiding the need for pre-installed leaving groups. slideshare.net The functionalization of pyridine C-H bonds can be challenging due to the coordinating ability of the ring nitrogen, which can interfere with the catalyst. eurekaselect.com
Despite these challenges, methods for the direct arylation of pyridines via palladium-catalyzed C-H activation have been developed. nih.gov The regioselectivity of these reactions is a key challenge. Research has shown that iridium complexes supported by a pincer ligand can selectively activate the C-H bond at the 2-position of pyridine. chemrxiv.orgrsc.org These strategies open up new avenues for the derivatization of the pyrrolo[3,2-b]pyridine core in a more efficient manner.
| Reaction Type | Catalyst | Position of Activation | Coupling Partner | Product | Reference |
| Direct Arylation | Palladium Catalyst | C2 | Aryl Halide | 2-Aryl-pyridine derivative | nih.gov |
| Boryl-Directed C-H Oxidative Addition | (PBP)Ir Complex | C2 | - | Iridated pyridine complex | chemrxiv.org |
| C4-Selective Alkylation | Visible-light photocatalysis | C4 | Alkyl Bromide | 4-Alkyl-pyridinium derivative | eurekaselect.com |
This table highlights recent advances in the C-H activation of pyridine rings.
Heteroatom Functionalization
Heteroatom functionalization of the 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine core primarily involves manipulation of the nitrogen atoms within the bicyclic system. These modifications are crucial for modulating the physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn influence pharmacokinetic and pharmacodynamic profiles.
The pyrrole nitrogen (N1) and the pyridine nitrogen (N4) of the pyrrolo[3,2-b]pyridine system exhibit distinct reactivity, allowing for selective functionalization. For the aromatic counterpart, 3-methyl-1H-pyrrolo[3,2-b]pyridine, the pyrrole nitrogen is generally less basic and can be deprotonated with a strong base to facilitate N-alkylation or N-arylation.
Common N-functionalization strategies that can be applied to this nucleus include:
N-Alkylation: Introduction of alkyl groups at the pyrrole nitrogen can be achieved by treatment with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This modification can enhance metabolic stability and modulate binding interactions.
N-Arylation: The introduction of aryl or heteroaryl moieties can be accomplished through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically involve the coupling of the N-H group with an aryl halide.
N-Acylation: Acyl groups can be introduced by reacting the pyrrole nitrogen with acyl chlorides or anhydrides in the presence of a base. This functionalization can serve to introduce further points of diversity or to act as a protecting group.
N-Sulfonylation: The reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base leads to the formation of N-sulfonylated derivatives, which can alter the electronic properties and conformational flexibility of the molecule.
A study on related 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives identified the 1-methyl derivative as a potent inhibitor of Acetyl-CoA carboxylase 1 (ACC1). nih.gov Another report indicated that an N-methylated pyrrolo[3,2-b]pyridine was inactive as a phosphodiesterase 4B (PDE4B) inhibitor, highlighting the sensitivity of biological activity to N-substitution. nih.gov
Table 1: Examples of N-Functionalization Reactions on Related Pyrrolopyridine Scaffolds
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1H-Pyrrolo[3,2-b]pyridine | NaH, CH₃I | 1-Methyl-1H-pyrrolo[3,2-b]pyridine | N-Alkylation |
| 1H-Pyrrolo[3,2-b]pyridine | Phenylboronic acid, Cu(OAc)₂, Pyridine | 1-Phenyl-1H-pyrrolo[3,2-b]pyridine | N-Arylation |
| 1H-Pyrrolo[2,3-b]pyridine | Ac₂O, Pyridine | 1-Acetyl-1H-pyrrolo[2,3-b]pyridine | N-Acylation |
Oxidation and reduction reactions of the this compound nucleus can be used to modulate the degree of saturation of the heterocyclic system, which can have a significant impact on its three-dimensional shape and biological activity.
Oxidation: The partially saturated this compound can be aromatized to its corresponding 3-methyl-1H-pyrrolo[3,2-b]pyridine counterpart. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting aromatic system is often more stable and can participate in a wider range of functionalization reactions, particularly electrophilic substitutions on the pyrrole ring.
Reduction: Conversely, the aromatic 3-methyl-1H-pyrrolo[3,2-b]pyridine can be reduced to the saturated or partially saturated system. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere can be employed to reduce the pyridine ring. The conditions can often be tuned to achieve selective reduction. For instance, reduction under acidic conditions often favors the reduction of the pyridine ring over the pyrrole ring.
Table 2: Representative Oxidation and Reduction Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | MnO₂ | 3-methyl-1H-pyrrolo[3,2-b]pyridine | Oxidation |
| 3-methyl-1H-pyrrolo[3,2-b]pyridine | H₂, Pd/C, HCl | 3-methyl-1H,2H,3H,4H,5H,6H-pyrrolo[3,2-b]pyridine | Reduction |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. windows.net These reactions are highly valued for their efficiency, atom economy, and ability to generate diverse molecular scaffolds.
While specific examples of multi-component reactions incorporating the saturated this compound are not extensively documented, the aromatic precursor, 3-methyl-1H-pyrrolo[3,2-b]pyridine, or its derivatives can be envisioned as components in such reactions. The nucleophilic character of the pyrrole ring and the potential for functionalization on the pyridine ring make it a suitable candidate for various MCRs.
For instance, related pyrrolopyridine structures have been synthesized using MCR strategies. A novel three-component reaction has been developed for the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives from phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole. acs.orgresearchgate.net Such strategies could potentially be adapted to incorporate a functionalized 3-methyl-1H-pyrrolo[3,2-b]pyridine as one of the components.
The development of MCRs involving the this compound nucleus would offer a rapid and efficient route to novel and diverse chemical libraries for biological screening.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the molecule.
One-dimensional NMR spectra provide fundamental information about the chemical environment of the magnetically active nuclei.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment. Carbons bonded to nitrogen (C2, C3a, C7a) will be deshielded and appear at a lower field. The methyl carbon (3-CH₃) will be found in the upfield region of the spectrum. The chemical shifts of the methylene (B1212753) carbons (C5, C6, C7) will be in the typical range for saturated heterocycles.
¹⁵N NMR Spectroscopy: Although less common, ¹⁵N NMR can provide direct information about the electronic environment of the two nitrogen atoms. The nitrogen in the pyrrolidine (B122466) ring (N1) and the dihydropyridine (B1217469) ring (N4) would exhibit distinct chemical shifts, reflecting their different bonding environments and degrees of substitution.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 2 | ~3.0 - 3.5 (m) | ~45 - 55 |
| 3 | ~2.5 - 3.0 (m) | ~30 - 40 |
| 3a | ~2.8 - 3.3 (m) | ~40 - 50 |
| 5 | ~2.7 - 3.2 (t) | ~40 - 50 |
| 6 | ~1.8 - 2.2 (m) | ~20 - 30 |
| 7 | ~2.9 - 3.4 (t) | ~45 - 55 |
| 7a | - | ~60 - 70 |
| 3-CH₃ | ~1.1 - 1.3 (d) | ~15 - 25 |
| NH (1-H) | Broad singlet, variable | - |
| NH (4-H) | Broad singlet, variable | - |
Note: Predicted values are based on analogous saturated nitrogen heterocycles. Actual values may vary depending on solvent and other experimental conditions.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the proton at C3 and the methyl protons, as well as the protons on adjacent carbons within each ring system (e.g., H5 with H6, and H6 with H7).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. For example, it would show correlations from the methyl protons to C3 and C3a, and from the protons at C2 to the bridgehead carbon C7a, confirming the bicyclic ring structure.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound (C₈H₁₄N₂) and distinguishes it from other isomers with the same nominal mass. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.
Interactive Data Table: Expected HRMS Data
| Ion Formula | Calculated m/z |
| [C₈H₁₅N₂]⁺ ([M+H]⁺) | 139.1230 |
| [C₈H₁₄N₂Na]⁺ ([M+Na]⁺) | 161.1049 |
Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-C bonds within the rings and the loss of small neutral molecules or radicals. Common fragmentation pathways for saturated nitrogen heterocycles include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening reactions. The presence of the methyl group would also lead to a characteristic loss of a methyl radical (•CH₃).
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include:
N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the two secondary amine groups.
C-H stretching: Sharp bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene and methyl groups.
C-N stretching: Absorptions in the 1000-1250 cm⁻¹ region.
CH₂ bending (scissoring): Around 1450-1470 cm⁻¹.
CH₃ bending: Asymmetric and symmetric bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H stretch | 3200 - 3500 | Medium-Strong, Broad | Weak |
| C-H stretch (sp³) | 2850 - 3000 | Strong | Strong |
| CH₂ bend | 1450 - 1470 | Medium | Medium |
| CH₃ bend | 1375, 1460 | Medium | Medium |
| C-N stretch | 1000 - 1250 | Medium-Strong | Weak |
| C-C stretch | 800 - 1200 | Weak | Medium-Strong |
X-ray Crystallography for Solid-State Structure Determination
An exhaustive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by this method, is not available at this time.
While X-ray crystallography remains a principal technique for the unambiguous determination of molecular structures in the solid state, its application is contingent upon the successful growth of single crystals of sufficient quality. The absence of published crystallographic data for this compound suggests that such a study has not yet been conducted or successfully completed.
For related families of compounds, such as pyrrolopyridine derivatives, X-ray crystallography has been instrumental in confirming molecular geometries, elucidating intermolecular interactions, and understanding packing arrangements within the crystal lattice. nih.govresearchgate.netresearchgate.net These studies often provide critical insights that complement data from other spectroscopic techniques like NMR and mass spectrometry. However, without a specific crystallographic study on this compound, any discussion of its solid-state structure would be speculative.
Further research, focused on the synthesis of high-purity this compound and subsequent single-crystal growth experiments, would be necessary to perform an X-ray diffraction analysis and provide the definitive data for the table below.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | Data not available |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Volume | Data not available |
| Z | Data not available |
| Density (calculated) | Data not available |
| Absorption Coefficient | Data not available |
The scientific literature contains computational studies on various other isomers of pyrrolopyridine, such as the pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds. These studies often employ methods like Density Functional Theory (DFT) to investigate electronic structures, molecular orbitals, and other quantum-chemical properties of those related molecules. However, this body of research does not extend to the specific constitutional isomer requested.
Therefore, it is not possible to provide a detailed and scientifically accurate article with the specified subsections and data tables for this compound based on currently available scientific literature. Generating such an article without specific data would not meet the required standards of accuracy and would be speculative.
Theoretical and Computational Chemistry Studies on 3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine
Reactivity Predictions and Reaction Path Modeling
No computational studies detailing reactivity predictions, frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, or reaction path modeling for 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine were found.
Transition State Characterization
Information regarding the characterization of transition states for any reaction involving this compound is absent from the available scientific literature. This includes geometric parameters, imaginary frequencies, and energy barriers.
Reaction Coordinate Analysis
No studies performing reaction coordinate analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, to map the energetic profile of reactions involving this compound have been published.
Aromaticity and Electronic Delocalization in the Pyrrolo[3,2-b]pyridine System
While general principles of aromaticity in pyridine (B92270) and pyrrole (B145914) are well-understood, specific computational analyses like Nucleus-Independent Chemical Shift (NICS) or Harmonic Oscillator Model of Aromaticity (HOMA) have not been reported for the specific partially saturated this compound system. Such analyses are crucial for quantifying the degree of aromaticity and electronic delocalization, which would be significantly influenced by the saturation in the pyrrole moiety.
Due to the lack of available data, the requested article cannot be generated at this time.
Mechanistic Investigations of Reactions Involving 3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine and Its Precursors
Elucidation of Reaction Mechanisms for Key Synthetic Steps
The formation of the pyrrolo[3,2-b]pyridine core, whether in its aromatic or saturated form, typically involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) scaffold or vice versa. Mechanistic understanding of these key bond-forming reactions is essential for the rational design of synthetic routes.
Currently, there is a notable absence of specific isotopic labeling studies in the scientific literature aimed at elucidating the reaction mechanisms for the synthesis of 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine or its direct aromatic precursors. However, the broader field of pyridine chemistry offers relevant examples of how isotopic labeling can be a powerful tool. For instance, nitrogen-15 (B135050) labeling has been employed to trace the incorporation of nitrogen atoms in pyridine ring syntheses. A general approach for the ¹⁵N-labeling of pyridines involves a ring-opening of the pyridine to a Zincke imine intermediate, followed by a ring-closing step with ¹⁵NH₄Cl. chemrxiv.orgacs.org This methodology allows for high levels of isotope incorporation and is applicable to a range of substituted pyridines. chemrxiv.org
Such strategies could, in principle, be adapted to study the formation of the pyrrolo[3,2-b]pyridine skeleton. For example, by using ¹⁵N-labeled pyridine precursors, one could track the nitrogen atom's path throughout the reaction sequence, confirming its retention in the final bicyclic structure and providing insights into potential rearrangement or fragmentation pathways.
To illustrate the potential of such studies, one can look at related heterocyclic syntheses where kinetic analysis has been instrumental. For many transition-metal-catalyzed cross-coupling reactions, which are often employed in the synthesis of functionalized aromatic precursors to pyrrolopyridines, kinetic studies help to elucidate the catalytic cycle, including the rates of oxidative addition, transmetalation, and reductive elimination. Establishing the rate law for a hypothetical synthesis of a pyrrolo[3,2-b]pyridine precursor could differentiate between proposed mechanistic pathways and identify key intermediates or transition states.
Role of Catalysis in Pyrrolo[3,2-b]pyridine Synthesis
Catalysis plays a pivotal role in the efficient synthesis of many heterocyclic compounds, including pyrrolopyridines and their derivatives. Both acid and base catalysis, as well as transition-metal catalysis, are commonly employed to facilitate key bond-forming steps.
In the context of building the pyrrolo[3,2-b]pyridine framework, transition metals like palladium are frequently used. For example, in the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, palladium catalysts are essential for both Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. nih.gov The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligand (e.g., RuPhos, XPhos, or BINAP) can significantly influence the chemoselectivity and efficiency of these cross-coupling reactions. nih.govmdpi.com For instance, in a molecule with multiple halogen substituents, the oxidative addition of the palladium catalyst may occur preferentially at one site over another, a selectivity that is often tunable by the ligand environment. nih.gov
Lewis acid catalysis is also relevant, particularly in multicomponent reactions. For example, ytterbium(III) triflate has been used to catalyze the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones through an Ugi-Zhu three-component reaction coupled with a cascade process. mdpi.com
The following table summarizes some catalytic systems used in the synthesis of related pyrrolopyridine structures:
| Catalyst System | Reaction Type | Application in Pyrrolopyridine Synthesis |
| Pd₂(dba)₃ / Ligand | Suzuki-Miyaura Coupling | C-C bond formation on the pyrrolopyridine core |
| Pd(OAc)₂ / BINAP | Buchwald-Hartwig Amination | C-N bond formation to introduce amino groups |
| Ytterbium(III) triflate | Multicomponent Reaction | Synthesis of pyrrolo[3,4-b]pyridin-5-ones |
| Copper(II) acetate | Chan-Lam Coupling | N-arylation of the pyrrole ring in pyrrolo[2,3-b]pyridines |
Intermediate Characterization and Trapping Experiments
The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. While specific intermediate characterization for the synthesis of this compound is not documented, mechanistic proposals for analogous systems often invoke plausible, yet unisolated, intermediates.
For instance, the synthesis of pyrrolo[1,2-b]pyridazines via a [3+2] cycloaddition reaction is proposed to proceed through a mesoionic oxazolo-pyridazinone intermediate. nih.gov This highly reactive species is generated in situ and acts as a 1,3-dipole, reacting with a dipolarophile to form a tricyclic intermediate that subsequently eliminates carbon dioxide. nih.gov
In the context of nitrogen isotopic exchange in pyridines, Zincke imines have been identified as key intermediates. chemrxiv.org These open-chain species are formed upon ring opening of pyridinium (B92312) salts and can be subsequently recyclized with an isotopically labeled amine source. chemrxiv.org
Trapping experiments could be designed to provide evidence for such intermediates. For example, if a reactive dienophile is added to a reaction mixture where a mesoionic intermediate is suspected, the formation of a new cycloadduct could provide strong evidence for the existence of that intermediate.
Stereochemical Control Mechanisms in Syntheses
For a saturated, substituted molecule like this compound, which contains at least one stereocenter at the C3 position, controlling the stereochemistry is a significant synthetic challenge. The stereochemical outcome of a reaction is determined by the mechanism of the bond-forming steps.
The synthesis of a related tricyclic tetrahydrocyclopenta mdpi.commdpi.compyrrolo[2,3-b]pyridine system via a three-component reaction has been reported to proceed with high diastereoselectivity, yielding only a single diastereomer. beilstein-journals.org Although a detailed mechanistic explanation for the stereocontrol was not provided, it is likely that the steric hindrance of the reactants in the transition state directs the formation of the most thermodynamically stable product.
In the broader context of creating chiral, saturated nitrogen heterocycles from aromatic precursors, asymmetric dearomatization of pyridines is a powerful strategy. mdpi.com High levels of stereocontrol can be achieved through several mechanisms:
Use of Chiral Auxiliaries: A chiral group can be temporarily attached to the pyridine nitrogen, directing the approach of a nucleophile from a specific face.
Chiral Catalysis: A chiral catalyst can create a chiral environment around the substrate, leading to an enantioselective transformation. For example, the copper-hydride-catalyzed 1,4-dearomatization of pyridines shows high enantioselectivity. mdpi.com
Substrate Control: Existing stereocenters in the precursor molecules can influence the stereochemical outcome of subsequent reactions.
The reduction of an aromatic 3-methyl-pyrrolo[3,2-b]pyridine precursor to the saturated target compound would likely involve catalytic hydrogenation. The stereochemistry of the methyl group could be influenced by the catalyst surface and the direction of hydrogen delivery, potentially leading to a mixture of diastereomers. The choice of catalyst (e.g., Pd, Pt, Rh) and reaction conditions (e.g., pressure, temperature, solvent) would be critical in controlling the stereochemical outcome.
3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine As a Privileged Scaffold in Organic Synthesis
Utilization of the Core Structure in Building Complex Organic Molecules
The pyrrolopyridine scaffold is a cornerstone in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. For instance, the 1H-pyrrolo[2,3-b]pyridine framework is a key component in a variety of kinase inhibitors. nih.govrsc.org Synthetic chemists leverage the reactivity of the pyridine (B92270) and pyrrole (B145914) rings to introduce a wide array of substituents, thereby modulating the steric and electronic properties of the final molecule. This adaptability allows for the creation of extensive compound libraries for screening against various therapeutic targets.
An example of this is the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, which have been investigated as inhibitors of colony-stimulating factor 1 receptor (CSF1R). nih.gov The synthesis of these complex molecules relies on the strategic functionalization of the pyrrolopyridine core. The development of such compounds underscores the utility of the pyrrolopyridine scaffold in generating molecules with precise biological activities.
Scaffold Diversity and Structural Analogue Generation
The generation of structural analogues from a core scaffold is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series. The pyrrolopyridine framework is exceptionally amenable to this approach. The nitrogen atom in the pyridine ring and the nitrogen in the pyrrole ring, along with the various carbon positions, offer multiple points for chemical modification.
This diversity can be achieved through various synthetic transformations, including:
Substitution at different ring positions: Halogenation, alkylation, and arylation at various positions on both the pyrrole and pyridine rings can lead to a wide range of analogues.
Modification of existing substituents: Functional groups introduced onto the scaffold can be further elaborated to create more complex structures.
Alterations to the core structure: While maintaining the fundamental pyrrolopyridine core, modifications such as ring expansion or contraction, or the introduction of additional heteroatoms, can generate novel scaffolds with distinct properties.
The synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors showcases the potential for generating diverse analogues with potent biological activities. nih.gov By varying the aryl substituent at the 6-position, researchers were able to systematically probe the SAR and identify compounds with optimized anticancer properties. nih.gov
Synthetic Strategies for Incorporating the 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine Unit into Larger Architectures
The incorporation of a pyrrolopyridine unit into a larger molecule often involves modern cross-coupling reactions, which allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. While specific strategies for the saturated this compound are not detailed in the available literature, the methods used for its aromatic counterparts are instructive.
Key synthetic strategies include:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between a halogenated pyrrolopyridine and a boronic acid derivative. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines has been achieved through the Suzuki-Miyaura coupling of a 2-iodo-pyrrolopyridine intermediate with various phenylboronic acids. nih.gov
Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that is instrumental in forming carbon-nitrogen bonds. It is frequently employed to introduce amine functionalities onto the pyrrolopyridine scaffold, a common feature in many biologically active molecules. nih.gov
Pictet-Spengler Reaction: This reaction can be used to construct the pyrrolopyridine ring system itself, which can then be incorporated into a larger molecular framework. nih.gov
The following table summarizes some of the key reactions used in the synthesis of complex molecules containing a pyrrolopyridine scaffold:
| Reaction Name | Type of Bond Formed | Catalyst/Reagents | Application Example |
| Suzuki-Miyaura Coupling | Carbon-Carbon | Pd catalyst, base, boronic acid | Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines nih.gov |
| Buchwald-Hartwig Amination | Carbon-Nitrogen | Pd catalyst, base, amine | Introduction of an amino group at the C4 position of a pyrrolopyridine nih.gov |
| Pictet-Spengler Condensation | Ring Formation | Acid or base catalyst | Synthesis of tricyclic systems containing the pyrrolopyridine core nih.gov |
Challenges and Opportunities in Scaffold-Based Synthesis
Specific challenges that have been encountered in the synthesis of pyrrolopyridine derivatives include:
Chemoselectivity in Cross-Coupling Reactions: When multiple reactive halides are present on the scaffold, achieving selective reaction at a single position can be difficult. For instance, in a molecule containing both iodo and chloro substituents, the oxidative addition of palladium may preferentially occur at the more reactive iodo position. nih.gov
Deprotection of Protecting Groups: The removal of protecting groups, such as the trimethylsilylethoxymethyl (SEM) group from the pyrrole nitrogen, can be challenging and may lead to the formation of side products. nih.gov The release of formaldehyde during SEM deprotection has been observed to result in the formation of unexpected tricyclic structures. nih.gov
Instability of Intermediates: Some synthetic intermediates in the construction of pyrrolopyridine-containing molecules can be unstable, leading to decomposition or undesired side reactions. nih.gov
These challenges, however, also present opportunities for the development of novel synthetic methodologies. The design of more selective catalysts and the development of milder and more efficient deprotection strategies are active areas of research. Furthermore, the exploration of the synthesis and utility of less common isomers and saturated derivatives, such as this compound, represents a significant opportunity to expand the chemical space accessible to medicinal chemists and potentially uncover new classes of biologically active compounds. The thermodynamic instability of certain non-aromatic pyrrole isomers, such as 3H-pyrroles, makes their synthesis challenging, but their unique reactivity could be harnessed for novel synthetic transformations. chim.it
Future Directions in Research on 3 Methyl 1h,2h,3h Pyrrolo 3,2 B Pyridine Chemistry
Development of Novel and Efficient Synthetic Routes
While established methods for constructing the pyrrolopyridine skeleton exist, the future of synthetic chemistry for 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine lies in the development of more atom-economical, environmentally benign, and efficient processes. Current strategies often rely on multi-step sequences that can be time-consuming and generate significant waste.
Future research will likely prioritize the following:
Catalytic C-H Activation: Direct functionalization of the pyridine (B92270) and pyrrole (B145914) rings through C-H activation would represent a significant leap forward, eliminating the need for pre-functionalized starting materials.
One-Pot and Tandem Reactions: Designing synthetic cascades where multiple bonds are formed in a single reaction vessel will improve efficiency and reduce purification steps. Multicomponent strategies, which have been successful for related heterocyclic systems, could provide rapid access to a diverse library of derivatives. researchgate.net
Green Chemistry Approaches: Emphasis will be placed on using greener solvents, renewable starting materials, and earth-abundant metal catalysts to minimize the environmental impact of synthesis.
Asymmetric Synthesis: For applications in medicinal chemistry, the development of stereoselective routes to chiral derivatives of the core structure will be crucial.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Activation | Reduced step count, less waste | Development of selective catalysts |
| One-Pot Reactions | Increased efficiency, faster synthesis | Reaction design and optimization |
| Green Chemistry | Sustainability, reduced environmental impact | Use of benign solvents and catalysts |
| Asymmetric Synthesis | Access to chiral compounds | Chiral ligands and catalysts |
Exploration of Unconventional Functionalization Methodologies
Beyond traditional synthetic methods, the exploration of unconventional functionalization techniques will open new avenues for modifying the this compound core. The high reactivity at specific positions of the related pyrrolo[3,2-b]pyrrole (B15495793) core suggests that the target scaffold is also amenable to diverse modifications. rsc.org
Emerging areas of focus include:
Photoredox Catalysis: Utilizing visible light to initiate novel bond-forming reactions under mild conditions, allowing for functionalizations that are difficult to achieve with traditional thermal methods.
Electrochemistry: Employing electrochemical methods to drive redox reactions, offering a reagent-free and highly controllable way to introduce new functional groups.
Biocatalysis: Using enzymes to perform selective transformations on the pyrrolopyridine scaffold, providing unparalleled chemo-, regio-, and stereoselectivity.
Late-Stage Functionalization: Developing methods to modify complex molecules containing the this compound core in the final steps of a synthesis, which is particularly valuable for drug discovery programs.
Advanced Computational Studies for Rational Design
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of novel compounds. For this compound, advanced computational studies will enable the rational design of derivatives with tailored properties. Molecular docking simulations are already used to understand the interactions of related pyrrolopyridine analogues with biological targets. researchgate.netnih.govnih.gov
Future computational efforts will likely involve:
Quantum Mechanics (QM) and Density Functional Theory (DFT): To accurately predict electronic properties, reaction mechanisms, and spectroscopic data, aiding in the design of new synthetic routes and the interpretation of experimental results.
Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of the molecule with its environment, such as solvent molecules or biological macromolecules like proteins and DNA. researchgate.net
Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for structure-activity relationships (SAR), enabling the rapid screening of virtual libraries of compounds and the identification of promising candidates for synthesis and testing.
| Computational Method | Application in Research | Expected Outcome |
| DFT/QM Calculations | Reaction mechanism studies | More efficient synthetic pathways |
| MD Simulations | Binding mode analysis | Design of more potent inhibitors |
| AI/Machine Learning | Predictive SAR modeling | Rapid identification of lead compounds |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with continuous flow chemistry and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. Flow chemistry has been shown to be effective for the synthesis of related heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines. mdpi.com This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com
Future developments will focus on:
End-to-End Synthesis: Creating fully automated platforms that can perform multi-step syntheses of this compound derivatives, from starting materials to the final purified product.
In-line Analysis and Optimization: Incorporating real-time analytical techniques (e.g., NMR, MS) into flow reactors to monitor reaction progress and enable automated optimization of reaction conditions.
Telescoped Reactions: Combining multiple reaction steps in a continuous flow sequence without isolating intermediates, which significantly streamlines the synthetic process. uc.pt
Investigation of Supramolecular Interactions Involving the Pyrrolo[3,2-b]pyridine Core
The aromatic and hydrogen-bonding capabilities of the pyrrolo[3,2-b]pyridine core make it an excellent candidate for forming complex supramolecular assemblies. The study of non-covalent interactions, such as π-stacking, hydrogen bonding, and anion-π interactions, is crucial for understanding how these molecules behave in the solid state and in biological systems. mdpi.com
Future research in this area will explore:
Crystal Engineering: The rational design of crystalline materials with specific properties (e.g., porosity, conductivity) by controlling the non-covalent interactions between molecules.
Host-Guest Chemistry: The use of the this compound scaffold as a building block for molecular receptors capable of selectively binding to specific ions or small molecules.
Self-Assembled Materials: The investigation of how derivatives can self-assemble into higher-order structures like gels, liquid crystals, or nanomaterials for applications in materials science and nanotechnology.
Biomolecular Recognition: A deeper examination of the supramolecular interactions between the pyrrolo[3,2-b]pyridine core and biological targets, such as DNA and protein binding pockets, to inform the design of new therapeutic agents. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-1H,2H,3H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis often involves alkylation or palladium-catalyzed coupling. For methylation at the 3-position, a common approach uses sodium hydride (NaH) as a base and methyl iodide (MeI) in tetrahydrofuran (THF) at 0°C to room temperature (e.g., Scheme 5 in ). Palladium-catalyzed methods, such as Suzuki-Miyaura coupling, can introduce substituents while maintaining regioselectivity (). Yield optimization requires precise control of temperature, solvent polarity (e.g., toluene/ethanol mixtures), and catalyst loading (e.g., Pd(PPh₃)₄) .
Q. How is this compound characterized structurally and analytically?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for halogenated analogs) resolves substitution patterns and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity (e.g., HRMS data in ). X-ray crystallography, as applied to related compounds ( ), provides definitive structural confirmation. For intermediates, thin-layer chromatography (TLC) and column chromatography are critical for monitoring reaction progress .
Q. What are the primary biological targets of pyrrolo[3,2-b]pyridine derivatives, and how are these assays designed?
- Methodology : Kinase inhibition assays (e.g., SGK-1 in ) and receptor binding studies (e.g., 5-HT₁F in ) are common. Cell proliferation assays (e.g., MTT or apoptosis markers in ) evaluate anticancer potential. Dose-response curves and IC₅₀ values are calculated using enzymatic activity measurements under standardized buffer conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. How do substitution patterns at the 3- and 5-positions influence the compound’s kinase selectivity and potency?
- Methodology : Structure-activity relationship (SAR) studies systematically vary substituents (e.g., bromo, methoxy, or aryl groups) and measure binding affinities. For example, 3,5-disubstituted analogs () show enhanced selectivity for FGFRs or 5-HT receptors. Computational docking (e.g., using AutoDock Vina) predicts interactions with kinase ATP-binding pockets, guiding rational design .
Q. How can researchers resolve contradictions in reported biological activity data across similar pyrrolo[3,2-b]pyridine derivatives?
- Methodology : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Re-synthesize disputed compounds with rigorous purity checks (HPLC ≥95%) and compare under identical experimental conditions. Meta-analyses of published IC₅₀ values (e.g., vs. 21) identify trends obscured by outliers .
Q. What computational strategies predict the solubility and reactivity of 3-methyl-pyrrolo[3,2-b]pyridines in physiological environments?
- Methodology : Quantum mechanical continuum solvation models (e.g., COSMO-RS in ) estimate logP and aqueous solubility. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model membrane permeability using lipid bilayer systems .
Methodological Notes
- Synthetic Optimization : For scale-up, replace NaH with safer bases (e.g., K₂CO₃) in polar aprotic solvents ().
- Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) to confirm regiochemistry ().
- Target Selectivity : Use isoform-specific kinase assays (e.g., FGFR1 vs. FGFR4) to avoid off-target effects ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
